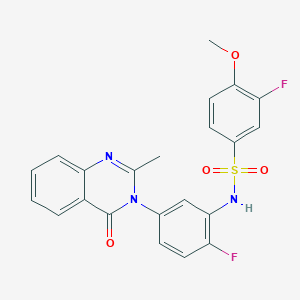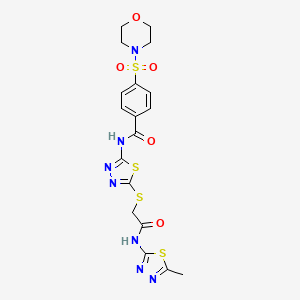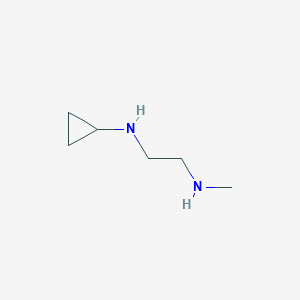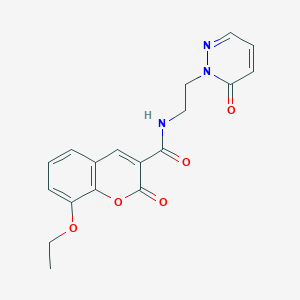![molecular formula C16H17F3N2O B2369455 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 866008-65-3](/img/structure/B2369455.png)
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The trifluoromethylphenyl group is introduced through a nucleophilic aromatic substitution reaction using 3-bromo-1-(trifluoromethyl)benzene and a suitable nucleophile.
Formation of the Urea Linkage:
- The final step involves the reaction of the ethynylcyclohexyl intermediate with the trifluoromethylphenyl intermediate in the presence of phosgene or a phosgene substitute to form the urea linkage.
Industrial Production Methods: Industrial production of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, are employed to enhance yield and purity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
-
Formation of the Ethynylcyclohexyl Intermediate:
- Starting with cyclohexanone, the ethynyl group is introduced via a reaction with ethynylmagnesium bromide in the presence of a suitable catalyst.
- The resulting 1-ethynylcyclohexanol is then dehydrated to form 1-ethynylcyclohexene.
化学反応の分析
Types of Reactions: 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-(1-oxo-cyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea.
Reduction: Formation of 1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]amine.
Substitution: Formation of substituted phenylurea derivatives.
科学的研究の応用
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The urea moiety can form hydrogen bonds with biological macromolecules, contributing to its binding affinity and specificity.
類似化合物との比較
1-(1-Ethynylcyclohexyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(1-Ethynylcyclohexyl)-3-[3-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-(1-Ethynylcyclohexyl)-3-[3-(chloromethyl)phenyl]urea:
Uniqueness: 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
特性
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-2-15(9-4-3-5-10-15)21-14(22)20-13-8-6-7-12(11-13)16(17,18)19/h1,6-8,11H,3-5,9-10H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUQSCMYYBNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide](/img/structure/B2369376.png)
![N-(3-methylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2369377.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)

